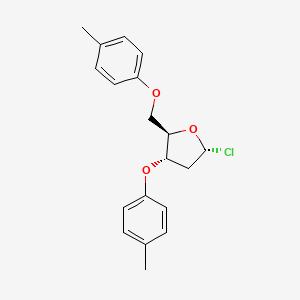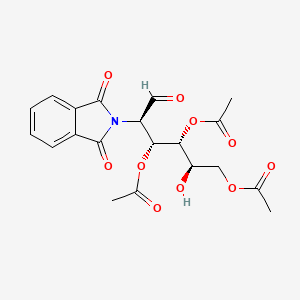
(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including a dioxoisoindolinyl moiety, hydroxy group, and triacetate esters, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate typically involves multi-step organic reactions. The starting materials may include phthalic anhydride, amino acids, and acetic anhydride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The optimization of reaction parameters and the use of efficient catalysts are crucial for achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The dioxoisoindolinyl moiety can be reduced to form a dihydro derivative.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the acetate groups may result in the formation of esters or amides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyhexane-1,3,4-triyl triacetate: A similar compound with a different oxidation state.
(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl trimethyl ester: A compound with methyl esters instead of acetate groups.
Uniqueness
(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H21NO10 |
|---|---|
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-2-hydroxy-6-oxohexyl] acetate |
InChI |
InChI=1S/C20H21NO10/c1-10(23)29-9-16(26)18(31-12(3)25)17(30-11(2)24)15(8-22)21-19(27)13-6-4-5-7-14(13)20(21)28/h4-8,15-18,26H,9H2,1-3H3/t15-,16+,17+,18+/m0/s1 |
Clave InChI |
ZOYOUUGXSDKHCQ-BSDSXHPESA-N |
SMILES isomérico |
CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)N1C(=O)C2=CC=CC=C2C1=O)OC(=O)C)OC(=O)C)O |
SMILES canónico |
CC(=O)OCC(C(C(C(C=O)N1C(=O)C2=CC=CC=C2C1=O)OC(=O)C)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


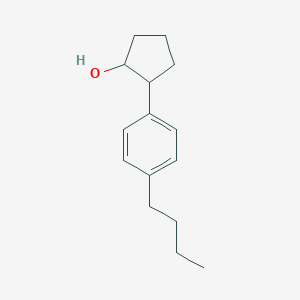
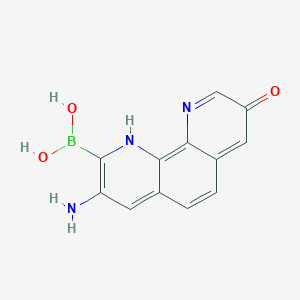
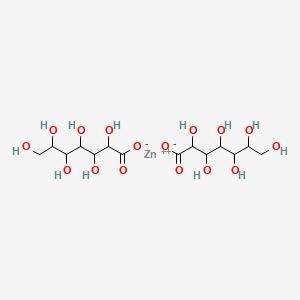

![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)
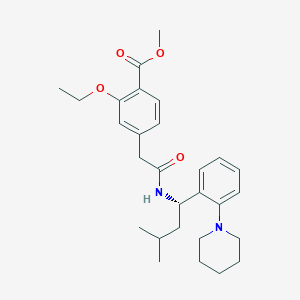
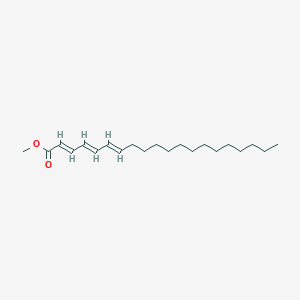
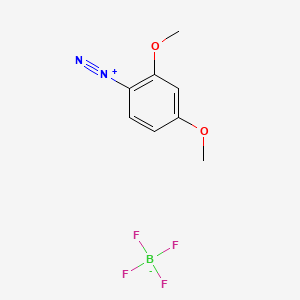
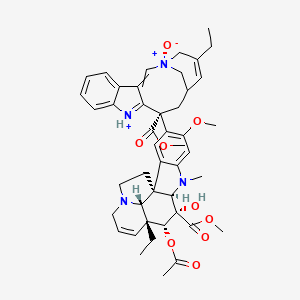
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
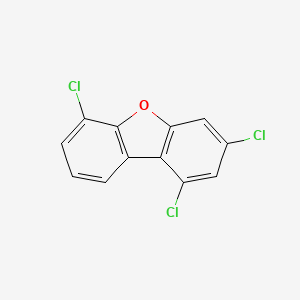
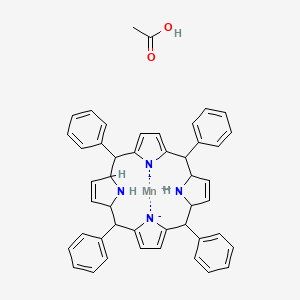
![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)
